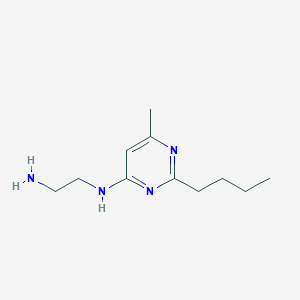

N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine

Description

N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine is a secondary amine derivative featuring a pyrimidine ring substituted with a butyl group at the 2-position and a methyl group at the 6-position. The ethane-1,2-diamine moiety is attached to the pyrimidine ring via the N-atom at the 4-position, forming a branched structure. This compound is commercially available through suppliers such as CymitQuimica (Ref: 10-F310062) and LabBot, with CAS number 915920-26-2 .

Properties

IUPAC Name |

N'-(2-butyl-6-methylpyrimidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-3-4-5-10-14-9(2)8-11(15-10)13-7-6-12/h8H,3-7,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZJGZREFBSELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)NCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589791 | |

| Record name | N~1~-(2-Butyl-6-methylpyrimidin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-26-2 | |

| Record name | N~1~-(2-Butyl-6-methylpyrimidin-4-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine typically involves the reaction of 2-butyl-6-methylpyrimidine-4-amine with ethane-1,2-diamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

Substitution: Halogens, nucleophiles; reaction temperature50-100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-butyl-6-methylpyrimidin-4-yl)ethane-1,2-dione, while reduction may produce this compound derivatives .

Scientific Research Applications

N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C₁₁H₂₀N₄, characterized by its unique structure that includes a pyrimidine ring substituted with a butyl and methyl group. This compound has garnered interest in various scientific research applications, particularly in medicinal chemistry and biochemistry.

Structural Properties

The specific structural features of this compound contribute to its potential biological activities. The presence of the pyrimidine ring allows for interactions with various biological targets, which can be leveraged in drug design and development. The compound's molecular weight is approximately 208.31 g/mol, and it possesses several functional groups that may enhance its reactivity and binding affinity to proteins and enzymes.

Drug Development

This compound is being explored for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit biological activities such as:

- Antimicrobial Properties : Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets reveal significant binding affinities. These studies are crucial for understanding how the compound can modulate biological pathways and potentially lead to therapeutic applications.

Biochemical Research

The compound's ability to interact with enzymes may allow it to serve as a tool in biochemical assays. By studying its effects on enzyme activity, researchers can gain insights into metabolic pathways and disease mechanisms.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. It was found to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders.

Mechanism of Action

The mechanism of action of N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituents

- Amine Branching : The diethyl groups in the analogue introduce greater steric hindrance and hydrophobicity, which may influence receptor binding affinity or catalytic activity in medicinal or catalytic applications .

Research and Commercial Context

- Medicinal Potential: The analogue N,N-Diethyl-N′-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine is explicitly marketed for pharmaceutical use, suggesting validated bioactivity . In contrast, the target compound’s applications remain speculative but align with broader secondary amine utilization in drug discovery.

Biological Activity

N-(2-Butyl-6-methylpyrimidin-4-yl)ethane-1,2-diamine (CAS Number: 915920-26-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Formula | C11H20N4 |

| Molecular Weight | 208.31 g/mol |

| CAS Number | 915920-26-2 |

The structure of this compound features a pyrimidine ring substituted with a butyl group and an ethane-1,2-diamine moiety, which may contribute to its biological activity.

Research indicates that compounds containing pyrimidine derivatives often interact with various biological targets. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have shown activity against enzymes such as RNA polymerases and various receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The compound exhibited an IC50 value below 50 µM in cellular models, indicating promising activity against intracellular pathogens .

Antiviral Potential

The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. Heterocyclic compounds like pyrimidines have been noted for their ability to inhibit viral replication by targeting viral polymerases and proteases. Research is ongoing to evaluate the specific antiviral mechanisms and efficacy of this compound against viruses such as HIV and HCV .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the ethane diamine portion can significantly influence potency and selectivity. For instance:

- Pyrimidine Substituents : Altering the position or type of substituents on the pyrimidine ring can enhance binding affinity to target proteins.

- Alkyl Chain Length : Variations in the butyl chain length may affect membrane permeability and bioavailability.

Case Studies and Experimental Findings

In a study evaluating a library of heterocyclic compounds for their antimicrobial properties, this compound was identified as a lead candidate due to its low cytotoxicity and effective inhibition of M. tuberculosis growth within macrophage-like cells . The research highlighted its potential as a scaffold for further drug development.

Q & A

Basic: What synthetic methodologies are recommended for N-(2-Butyl-6-methylpyrimidin-4-YL)ethane-1,2-diamine?

The synthesis of ethane-1,2-diamine derivatives often involves condensation reactions or reductive amination. For example, Schiff base intermediates derived from ethylenediamine and aldehydes/ketones can be reduced using sodium borohydride (NaBH₄) under controlled conditions to yield target diamines . For pyrimidinyl-substituted derivatives like the target compound, a multi-step approach is likely required:

Pyrimidine ring formation : Cyclization of precursors (e.g., amidines with β-diketones) under acidic or basic conditions.

Functionalization : Introduction of the butyl and methyl groups via alkylation or nucleophilic substitution.

Diamine coupling : Reaction of the pyrimidine intermediate with ethane-1,2-diamine using coupling agents (e.g., EDC/HOBt) or nucleophilic displacement.

Key parameters include temperature control (<60°C to avoid decomposition) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can computational methods like DFT optimize the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) can predict molecular geometry, frontier orbitals (HOMO/LUMO), and charge distribution, which are critical for applications in catalysis or optoelectronics. For example:

- Geometry optimization : Use B3LYP/6-31G(d) basis sets to model the pyrimidine core and diamine side chain.

- Electronic properties : Calculate dipole moments and polarizability to assess solubility and intermolecular interactions.

- Reactivity : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

Similar studies on 1,2-bis[N,N’-pyridylmethylamido]butane demonstrated strong agreement between DFT predictions and experimental spectroscopic data .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

- UV-Vis Spectroscopy : Monitor λmax (~255 nm for pyrimidine derivatives) to confirm π→π* transitions and assess purity .

- IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C=N/C-N vibrations (1600–1650 cm⁻¹) in the diamine and pyrimidine moieties .

- Elemental Analysis : Verify stoichiometry (C, H, N content) to confirm synthetic success.

- NMR : ¹H/¹³C NMR can resolve substituent effects (e.g., butyl vs. methyl groups on the pyrimidine ring).

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Crystallization of ethane-1,2-diamine derivatives is hindered by conformational flexibility and hygroscopicity. Strategies include:

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C to promote ordered crystal growth.

- Co-crystallization : Introduce metal ions (e.g., Cu²⁺) to form coordination complexes, as seen in Schiff base metal complexes (2:1 ligand-to-metal ratio) .

For pyrimidine derivatives, steric bulk (e.g., 2-butyl group) may require longer equilibration times (>72 hours) .

Data Contradiction: How do substituent variations affect ligand-to-metal ratios in coordination complexes?

Ethane-1,2-diamine derivatives exhibit variable coordination behavior depending on substituent electron-withdrawing/donating effects. For example:

- Electron-rich substituents (e.g., methyl groups) enhance ligand basicity, favoring 2:1 ligand-to-metal ratios (observed in Cu(II) complexes with chlorobenzylidene ligands) .

- Bulky substituents (e.g., 2-butyl) may sterically hinder coordination, reducing the ratio to 1:1.

Contradictions in literature often stem from differing experimental conditions (pH, solvent polarity). Systematic studies using cyclic voltammetry and Job’s plot analysis are recommended to resolve discrepancies .

Advanced: What in silico strategies can predict the pharmacokinetic properties of this compound for drug development?

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 can estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.

- Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina. For pyrimidine derivatives, prioritize hydrophobic binding pockets due to the butyl group’s lipophilicity.

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity, critical for prioritizing lead compounds .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation .

- Waste disposal : Neutralize with dilute HCl before incineration.

Advanced: How can substituent modifications enhance the stability of metal complexes derived from this compound?

- Chelate ring size : Introduce rigid aromatic groups (e.g., pyridyl) to stabilize 5-membered chelate rings.

- Steric shielding : Bulky substituents (e.g., 6-methyl on pyrimidine) protect the metal center from nucleophilic attack.

- Redox tuning : Electron-withdrawing groups (e.g., nitro) can modulate metal oxidation states, as seen in Co(II)/Cd(II) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.